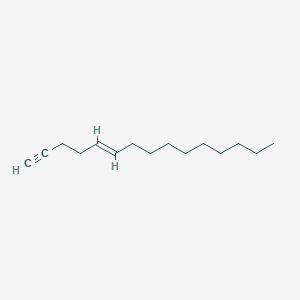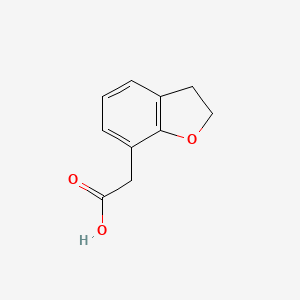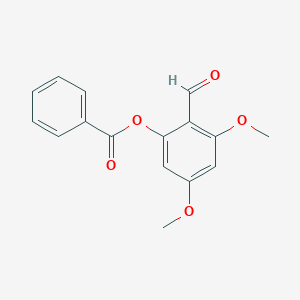
(5E)-5-Pentadecen-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-Pentadecen-1-yne is an organic compound characterized by a long carbon chain with a terminal alkyne group and a double bond in the E-configuration at the fifth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-Pentadecen-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an appropriate alkene under palladium-catalyzed conditions. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(5E)-5-Pentadecen-1-yne undergoes various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form carboxylic acids or ketones.
Reduction: The double bond and the alkyne group can be selectively reduced to form alkanes or alkenes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon or Lindlar’s catalyst are typical.
Substitution: Nucleophiles such as organolithium or Grignard reagents are often employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Substituted alkynes.
科学的研究の応用
(5E)-5-Pentadecen-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (5E)-5-Pentadecen-1-yne exerts its effects involves its interaction with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The double bond in the E-configuration may also play a role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
(5Z)-5-Pentadecen-1-yne: Similar structure but with a Z-configuration double bond.
1-Pentadecyne: Lacks the double bond, only has a terminal alkyne.
5-Pentadecene: Contains only a double bond, no alkyne group.
Uniqueness
(5E)-5-Pentadecen-1-yne is unique due to the presence of both a terminal alkyne and a double bond in the E-configuration. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
特性
CAS番号 |
115018-41-2 |
|---|---|
分子式 |
C₁₅H₂₆ |
分子量 |
206.37 |
同義語 |
(E)-5-Pentadecen-1-yne |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






